molecular formula C14H12O4 B3050363 Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]- CAS No. 254116-46-6

Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-

Cat. No.: B3050363
CAS No.: 254116-46-6
M. Wt: 244.24 g/mol
InChI Key: NRHQTURYZFTHAZ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Liquid Crystal Research

Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-, serves as an intermediate in the synthesis of ferroelectric and antiferroelectric liquid crystals. These liquid crystals find applications in various display technologies. A series of liquid crystal intermediates were synthesized using this compound, and their structures were characterized by IR, 1H NMR, and MS, indicating its significance in material science and electronics (Dou Qing, 2000).

Role in Binding Studies

The binding affinity of phenolic acids, which share a benzoic acid core, to bovine serum albumin was studied to understand their biological effects. Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-, and its derivatives, were part of this study, highlighting the importance of their structural features in binding interactions, crucial in pharmacology and biochemistry (Sujing Yuan et al., 2019).

Polymer Technology

Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-, is used in the doping of polyaniline, a conducting polymer. This application is significant in the field of advanced materials, as the doping affects the conductivity and other physical properties of the polymer, making it suitable for various technological applications (C. A. Amarnath & S. Palaniappan, 2005).

Anticorrosive Properties

Compounds like 4-[(4-hydroxynaphthalen-1-yl)methyl]-benzoic acid have been synthesized and characterized for their anticorrosive properties. These compounds show effective corrosion inhibition for steel in acidic environments, which is vital in industrial applications where corrosion resistance is crucial (M. Rbaa et al., 2020).

Enzymatic Oxidative Polymerization

The compound has been studied in the context of enzymatic oxidative polymerization. This process involves the polymerization of phenol derivatives using enzymes, which has implications in creating novel polymeric materials with specific desired properties (Altug Kumbul et al., 2015).

Structural Analysis and Synthesis

Various benzoic acid derivatives, including those related to 4-[(4-hydroxyphenoxy)methyl]-, have been synthesized and analyzed for their crystal structures. This research is fundamental in understanding the molecular architecture and potential applications of these compounds in various fields (P. A. Suchetan et al., 2016).

Safety and Hazards

The compound may cause skin and eye irritation. Proper handling precautions are necessary .

Future Directions

: Safety Data Sheet (SDS)

Properties

IUPAC Name

4-[(4-hydroxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8,15H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHQTURYZFTHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431605
Record name Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254116-46-6
Record name Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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